molecular formula C10H16N3O8P B1149831 5-Methylcytidine 5'-monophosphate CAS No. 117309-80-5

5-Methylcytidine 5'-monophosphate

Cat. No.: B1149831
CAS No.: 117309-80-5
M. Wt: 337.22 g/mol
InChI Key: NJQONZSFUKNYOY-JXOAFFINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylcytidine 5’-monophosphate: is a modified nucleoside derived from 5-methylcytosine. It is a pyrimidine ribonucleoside monophosphate, which means it has a monophosphate group linked to the ribose moiety. This compound is found in ribonucleic acids of animal, plant, and bacterial origin . It plays a crucial role in various biological processes, including gene expression regulation and RNA stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylcytidine 5’-monophosphate typically involves the methylation of cytidine. One common method is the selective oxidation of 5-methylcytosine to 5-hydroxymethylcytosine, followed by further oxidation to form 5-formylcytosine and 5-carboxylcytosine . These intermediates can then be converted to 5-Methylcytidine 5’-monophosphate through a series of chemical reactions involving specific reagents and conditions.

Industrial Production Methods: Industrial production of 5-Methylcytidine 5’-monophosphate often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nucleoside phosphorylation, methylation, and purification through chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 5-Methylcytidine 5’-monophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include 5-hydroxymethylcytosine, 5-formylcytosine, and 5-carboxylcytosine, which are intermediates in the synthesis of 5-Methylcytidine 5’-monophosphate .

Scientific Research Applications

5-Methylcytidine 5’-monophosphate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methylcytidine 5’-monophosphate involves its incorporation into RNA molecules, where it can influence RNA stability and gene expression. The methylation of cytosine residues in RNA can affect the binding of RNA-binding proteins and the translation efficiency of mRNA . The compound interacts with specific molecular targets, including RNA polymerases and methyltransferases, to exert its effects .

Comparison with Similar Compounds

    5-Methylcytosine: A DNA base modification involved in gene regulation.

    5-Hydroxymethylcytosine: An intermediate in the oxidation of 5-methylcytosine.

    5-Formylcytosine: Another intermediate in the oxidation pathway.

    5-Carboxylcytosine: The final product in the oxidation of 5-methylcytosine.

Comparison: 5-Methylcytidine 5’-monophosphate is unique in its role as a modified nucleoside in RNA, whereas 5-methylcytosine and its oxidized derivatives are primarily found in DNA. The presence of the monophosphate group in 5-Methylcytidine 5’-monophosphate distinguishes it from other similar compounds, making it a key player in RNA-related processes .

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N3O8P/c1-4-2-13(10(16)12-8(4)11)9-7(15)6(14)5(21-9)3-20-22(17,18)19/h2,5-7,9,14-15H,3H2,1H3,(H2,11,12,16)(H2,17,18,19)/t5-,6-,7-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQONZSFUKNYOY-JXOAFFINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N3O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20922391
Record name 4-Imino-5-methyl-1-(5-O-phosphonopentofuranosyl)-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3590-36-1, 117309-80-5
Record name 5-Methylcytidylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3590-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methylcytidylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003590361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methylcytidine 5'-monophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117309805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-methylcytidine 5'-monophosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01995
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-Imino-5-methyl-1-(5-O-phosphonopentofuranosyl)-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.